molecular formula C20H26O4 B14097778 (5a,10b)-5,10-Epoxy-estr-9(11)-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)

(5a,10b)-5,10-Epoxy-estr-9(11)-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)

Cat. No.: B14097778
M. Wt: 330.4 g/mol
InChI Key: BAMMJXIMVWLRCU-XCLTWERCSA-N
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Description

(5a,10b)-5,10-Epoxy-estr-9(11)-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal) is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including an epoxy group and a cyclic acetal moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5a,10b)-5,10-Epoxy-estr-9(11)-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal) typically involves multiple steps, starting from readily available steroidal precursors. The key steps include the formation of the epoxy group and the cyclic acetal. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

(5a,10b)-5,10-Epoxy-estr-9(11)-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the epoxy group or other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

(5a,10b)-5,10-Epoxy-estr-9(11)-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal) has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5a,10b)-5,10-Epoxy-estr-9(11)-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal) involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group and cyclic acetal moiety play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include modulation of enzyme activity or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • (5a,10b)-4,5-Epoxy-10,14-dihydroxy-3-methoxy-17-(2-propen-1-yl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal
  • 19-Norpregna-5(10),9(11)-diene-3,20-dione,17-hydroxy-, cyclic 3,20-bis(1,2-ethanediyl acetal)

Uniqueness

Compared to similar compounds, (5a,10b)-5,10-Epoxy-estr-9(11)-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal) is unique due to its specific structural features, such as the combination of an epoxy group and a cyclic acetal. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in scientific research.

Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

(1'R,5'S,13'R)-5'-methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one

InChI

InChI=1S/C20H26O4/c1-17-6-5-15-13(14(17)2-3-16(17)21)4-7-18-12-19(22-10-11-23-19)8-9-20(15,18)24-18/h5,13-14H,2-4,6-12H2,1H3/t13?,14?,17-,18+,20+/m0/s1

InChI Key

BAMMJXIMVWLRCU-XCLTWERCSA-N

Isomeric SMILES

C[C@]12CC=C3C(C1CCC2=O)CC[C@@]45[C@@]3(O4)CCC6(C5)OCCO6

Canonical SMILES

CC12CC=C3C(C1CCC2=O)CCC45C3(O4)CCC6(C5)OCCO6

Origin of Product

United States

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